3-[(5-Nitropyridin-2-yl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-3-1-2-8(6-10)13-11-5-4-9(7-12-11)14(16)17/h1-7,15H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZDEXKJKJWWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Nitropyridin 2 Yl Amino Phenol
Strategic Approaches to C-N Bond Formation in Anilino-Pyridine Systems
The formation of the C-N bond between the 3-aminophenol (B1664112) and 5-nitropyridine moieties is the cornerstone of the synthesis. Several classical and modern organic chemistry reactions can be employed to achieve this transformation.
Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for synthesizing this class of compounds. libretexts.org The reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, followed by the displacement of a leaving group. fishersci.co.uk
In the context of 3-[(5-Nitropyridin-2-yl)amino]phenol synthesis, the reaction typically involves a 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine) and 3-aminophenol. The potent electron-withdrawing nitro group at the para-position to the halide leaving group strongly activates the pyridine (B92270) ring, making the C2 position susceptible to nucleophilic attack by the amino group of 3-aminophenol. libretexts.orglibretexts.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. libretexts.org The reaction is generally carried out in a polar aprotic solvent and in the presence of a base to deprotonate the aminophenol and neutralize the generated acid. fishersci.co.uk
Key Features of the SNAr Route:
Activation: The nitro group is essential for activating the pyridine ring.
Leaving Group: Halides, particularly chlorine and fluorine, are common leaving groups.
Nucleophile: The amino group of 3-aminophenol acts as the nucleophile.
Conditions: The reaction often requires a base and a polar solvent. fishersci.co.uk
Table 1: Representative Conditions for SNAr Reactions in Anilino-Pyridine Synthesis
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-5-nitropyridine (B43025) | Dimethylamine | - | Ethanol (B145695) | Room Temp. | High | libretexts.org |
| 2-Chloro-5-nitropyridine | N-phenylpiperazine | - | - | - | - | nih.gov |
| 2-Chloro-3-nitropyridine | 4-Aminophenol (B1666318) | K₂CO₃ | MeCN | Reflux | Moderate to High | nih.gov |
Note: This table presents generalized conditions and examples from related syntheses to illustrate the SNAr methodology.
The Buchwald-Hartwig amination has become a powerful and versatile tool for forming C-N bonds, overcoming some limitations of traditional methods like SNAr. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide array of amines with aryl and heteroaryl halides or triflates under relatively mild conditions. wikipedia.orgmdpi.com
For the synthesis of this compound, this reaction would couple 3-aminophenol with a 2-halo-5-nitropyridine. The catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like XantPhos or BINAP often providing superior results. wikipedia.orgmdpi.com
Key Components of Buchwald-Hartwig Amination:
Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂. mdpi.com
Ligand: A phosphine ligand, for example, XantPhos, BINAP, or DPPF. wikipedia.orgmdpi.com
Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required. mdpi.com
Substrates: An aryl/heteroaryl halide (2-halo-5-nitropyridine) and an amine (3-aminophenol).
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | mdpi.com |
| [(THP-Dipp)Pd(cinn)Cl] | - | NaOtBu | 1,4-Dioxane (B91453) | 120 | mdpi.com |
Note: This table summarizes common catalytic systems used in Buchwald-Hartwig C-N coupling reactions.
Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type reaction, represents an older but still valuable method for C-N bond formation. This approach typically requires higher reaction temperatures compared to palladium-catalyzed methods and often involves a copper catalyst in various oxidation states, such as Cu(I) or Cu(II). nih.gov
The synthesis of this compound via this route would involve the reaction of 2-halo-5-nitropyridine with 3-aminophenol in the presence of a copper catalyst and a base. While traditional Ullmann reactions were often stoichiometric in copper and required harsh conditions, modern protocols have been developed that use catalytic amounts of copper, often with the aid of a ligand to facilitate the reaction. A recent study highlighted the use of excited-state copper catalysis to directly synthesize 2-aminophenol (B121084) derivatives from nitroarenes, suggesting novel copper-mediated pathways are continually being developed. nih.gov
Reductive amination is a cornerstone of amine synthesis, typically proceeding through the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ. nih.gov While a direct, one-step reductive amination to form the diarylamine bond of this compound is not a standard approach, multi-step pathways incorporating this reaction can be envisioned. mdpi.com
For instance, a potential, though complex, route could involve the condensation of 2-amino-5-nitropyridine (B18323) with a suitable 3-hydroxycyclohexanone (B1200884) precursor. mdpi.comnih.gov The resulting enamine or imine could then be subjected to reduction and subsequent aromatization to yield the final product. This pathway is less direct than SNAr or cross-coupling reactions and involves more synthetic steps, including the challenging synthesis of the appropriate cyclic ketone precursor. The development of enzymatic reductive amination processes is also expanding the scope of this reaction for producing valuable chiral amines. nih.govgoogle.com
Precursor Synthesis and Derivatization Strategies
The most common precursor for the synthesis of this compound is a 2-halo-5-nitropyridine, with 2-chloro-5-nitropyridine being a widely used and commercially available starting material. fishersci.co.uknih.gov Several methods exist for its synthesis.
One established method involves the oxidation of 2-amino-5-chloropyridine. A common procedure uses a mixture of hydrogen peroxide and sulfuric acid to convert the amino group to a nitro group. chemicalbook.com
Reaction Scheme: 2-Amino-5-chloropyridine + H₂O₂ / H₂SO₄ → 5-Chloro-2-nitropyridine chemicalbook.com
Another approach is the direct nitration of 2-chloropyridine. However, this reaction can suffer from a lack of regioselectivity, potentially yielding a mixture of isomers that require separation. Careful control of reaction conditions is necessary to favor the formation of the desired 5-nitro isomer.
Functionalization of Substituted Phenols
The key strategy for synthesizing this compound involves the direct functionalization of 3-aminophenol. In this reaction, the amino group of 3-aminophenol acts as a nucleophile, attacking the electron-deficient carbon atom bonded to a halogen on a nitropyridine ring. The most common precursor is 2-chloro-5-nitropyridine. The strong electron-withdrawing effect of the nitro group at the 5-position of the pyridine ring activates the 2-position, making the chlorine atom a good leaving group for nucleophilic substitution.
The general reaction is as follows: 3-Aminophenol + 2-Chloro-5-nitropyridine → this compound + HCl
This method is analogous to syntheses reported for other nitropyridine derivatives where a chlorine atom is substituted by an aminophenol. nih.gov For instance, the reaction of 2-chloro-3(5)-nitropyridines with 4-aminophenol proceeds under similar principles to yield the corresponding phenylamino-nitropyridine product. nih.gov Such reactions can often be conducted by heating the reactants, sometimes without a solvent, to achieve the desired transformation. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and yield of the synthesis, meticulous optimization of reaction parameters is crucial. This involves a systematic study of solvents, catalysts, temperature, and pressure.
Solvent Effects and Reaction Kinetics
The choice of solvent significantly influences the rate and outcome of the SNAr reaction. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and 1,4-dioxane are often preferred. nih.gov These solvents are effective at solvating the cation of the base used to neutralize the HCl byproduct, thereby increasing the nucleophilicity of the reacting amine. This acceleration of the reaction kinetics can lead to higher yields and shorter reaction times. In some instances, reactions can be performed under solvent-free ("neat") conditions, which can simplify purification and reduce solvent waste, although it may require higher temperatures. mdpi.com
Table 1: Illustrative Solvent Effects on a Typical SNAr C-N Coupling Reaction
| Solvent | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
|---|---|---|---|
| DMSO | 4-8 | >90% | Excellent for dissolving reactants and facilitating the reaction. |
| DMF | 6-12 | 85-95% | Good alternative to DMSO, though may require slightly longer times. |
| 1,4-Dioxane | 12-24 | 70-85% | Often used in palladium-catalyzed versions of C-N coupling. nih.gov |
| Neat (Solvent-free) | 2-4 | Variable | Requires high temperatures (e.g., 130 °C); can be very efficient. mdpi.com |
Catalyst Selection and Ligand Optimization
While the SNAr reaction between 3-aminophenol and the highly activated 2-chloro-5-nitropyridine can proceed thermally, catalysis can enable the reaction under milder conditions and improve selectivity. Transition metal-catalyzed cross-coupling reactions are frequently employed for the synthesis of similar diarylamines. mdpi.com
Copper-Catalyzed Systems (Ullmann Condensation): Copper(I) salts, such as CuI, are classic catalysts for forming C-N bonds. nih.govmdpi.com The efficiency of these systems can be dramatically improved by the addition of a ligand. Ligands like picolinic acid or diamines (e.g., N,N'-dimethyl-1,2-cyclohexanediamine) stabilize the copper catalyst and facilitate the coupling process, allowing for lower reaction temperatures and broader substrate scope. nih.gov
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): Palladium catalysts, particularly those based on bulky, electron-rich phosphine ligands like BrettPhos, are highly effective for N-arylation. nih.gov These systems offer high selectivity and functional group tolerance, making them suitable for complex molecule synthesis. researchgate.net
Table 2: Common Catalyst Systems for N-Arylation of Aminophenols
| Catalyst System | Metal | Typical Ligand | Key Advantages |
|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI) | Picolinic Acid, Diamines | Cost-effective, effective for O- and N-arylation. nih.gov |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Biarylmonophosphines (e.g., BrettPhos) | High selectivity for N-arylation, wide functional group tolerance. nih.gov |
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of chemical compounds is essential for minimizing environmental impact and improving sustainability. jddhs.commdpi.com This involves designing processes that maximize the incorporation of reactant atoms into the final product and reduce waste generation.
Atom Economy and E-Factor Analysis
Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.com
For the synthesis of this compound from 3-aminophenol and 2-chloro-5-nitropyridine:
Molecular Weight of this compound (Product): 231.21 g/mol
Molecular Weight of 3-Aminophenol (Reactant): 109.13 g/mol
Molecular Weight of 2-Chloro-5-nitropyridine (Reactant): 158.55 g/mol
Total Molecular Weight of Reactants: 109.13 + 158.55 = 267.68 g/mol
The atom economy is calculated as: Atom Economy (%) = (231.21 / 267.68) × 100 = 86.37%
This value indicates that in an ideal reaction, 86.37% of the mass of the reactants is incorporated into the desired product, with the remaining 13.63% forming the byproduct (HCl).
The E-Factor (Environmental Factor) provides a more practical measure of a process's environmental impact by quantifying the amount of waste generated. It is defined as the ratio of the mass of waste to the mass of the product. rsc.org
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Waste includes byproducts (e.g., HCl and the salt formed from its neutralization), solvent losses, unreacted starting materials, and materials used in workup and purification. A lower E-factor signifies a greener, more efficient process. Strategies to reduce the E-factor include using solvent-free conditions, recycling solvents, and employing high-yield reactions that minimize the need for extensive purification.
Table 3: Hypothetical E-Factor Calculation for Different Synthetic Scales
| Parameter | Lab Scale (1 g product) | Pilot Scale (1 kg product) |
|---|---|---|
| Mass of Product | 1 g | 1000 g |
| Theoretical Waste (Byproduct Salt) | ~0.2 g | ~200 g |
| Solvent Waste (Workup & Purification) | ~50 g | ~10000 g |
| Total Waste | ~50.2 g | ~10200 g |
| Calculated E-Factor | ~50.2 | ~10.2 |
Solvent-Free or Aqueous-Based Methodologies
The development of solvent-free or aqueous-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches minimize or eliminate the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to pollution.
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by microwave irradiation or thermal conditions, can offer significant advantages, including shorter reaction times, higher yields, and simpler work-up procedures. nih.govcapes.gov.brresearchgate.net For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 2-chloro-5-nitropyridine and 3-aminophenol. The reaction mixture, potentially with a solid-supported base, would be heated to provide the necessary activation energy. Microwave-assisted organic synthesis is a particularly effective technique in this context, as it allows for rapid and uniform heating of the reactants. nih.govmit.eduacs.org
A proposed solvent-free synthesis could involve grinding the solid reactants together, with or without a solid base like potassium carbonate, and then heating the mixture in a sealed vessel using a microwave reactor. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC).
Aqueous-Based Synthesis:
While the reactants have limited solubility in water, aqueous-based synthesis is highly desirable from an environmental and safety perspective. Reactions in aqueous media can be facilitated by the use of phase-transfer catalysts or by employing mixed aqueous-organic solvent systems, such as water-ethanol mixtures. youtube.comstudymind.co.ukchemguide.co.uk The use of ultrasound has also been shown to assist in reactions involving poorly soluble compounds in aqueous media by creating fine emulsions and enhancing mass transfer. clockss.orgrug.nlnih.gov
For the synthesis of this compound, an aqueous methodology could involve heating the reactants in water in the presence of a base and a phase-transfer catalyst. Alternatively, a mixture of water and a water-miscible organic solvent like ethanol could be used to improve the solubility of the starting materials. chemguide.co.uk The reaction of chloroazines with nucleophiles in aqueous solutions has been documented, supporting the feasibility of this approach. nih.gov
The following table outlines proposed conditions for these methodologies.
| Methodology | Reactants | Proposed Conditions | Potential Advantages |
| Solvent-Free (Microwave) | 2-chloro-5-nitropyridine, 3-aminophenol, Base (e.g., K₂CO₃) | Microwave irradiation (e.g., 100-150 °C, 10-30 min) | Rapid reaction, high efficiency, no solvent waste. capes.gov.brresearchgate.net |
| Aqueous (Ultrasound) | 2-chloro-5-nitropyridine, 3-aminophenol, Base (e.g., NaOH) | Ultrasound irradiation in water, room temperature to moderate heat | Environmentally benign solvent, enhanced reaction rates. rug.nlnih.gov |
Use of Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often improved stability and selectivity. The application of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and improving process efficiency. For the N-arylation reaction to form this compound, palladium- or copper-based heterogeneous catalysts are promising candidates.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org While typically employing homogeneous catalysts, research has focused on the development of heterogeneous versions to simplify product purification and catalyst recovery. rug.nl A heterogeneous palladium catalyst, such as palladium supported on charcoal (Pd/C) or another solid support, could potentially catalyze the reaction between 2-chloro-5-nitropyridine and 3-aminophenol. The reaction would likely require a base and an appropriate ligand system, which could also be anchored to a solid support.
Copper-catalyzed N-arylation, an older but still valuable method, can also be adapted to use heterogeneous catalysts. nih.govcapes.gov.bracs.org Copper-based catalysts are generally less expensive than their palladium counterparts. A heterogeneous copper catalyst could consist of copper nanoparticles or copper salts supported on materials like silica (B1680970) or alumina. These catalysts can facilitate the coupling of aryl halides with amines under various conditions.
The proposed reaction would involve heating the reactants in the presence of the heterogeneous catalyst and a base. The choice of solvent could range from a high-boiling point organic solvent to more benign alternatives, or even solvent-free conditions. After the reaction is complete, the catalyst can be removed by simple filtration and potentially reused in subsequent batches.
The table below details a proposed system for the use of a heterogeneous catalyst in the synthesis of this compound.
| Catalyst System | Reactants | Proposed Conditions | Key Advantages |
| Heterogeneous Palladium Catalyst | 2-chloro-5-nitropyridine, 3-aminophenol, Base (e.g., Cs₂CO₃) | Pd on solid support (e.g., charcoal, silica), inert atmosphere, thermal or microwave heating | Catalyst is easily recoverable and reusable, reduced metal contamination in the product. rug.nlnih.gov |
| Heterogeneous Copper Catalyst | 2-chloro-5-nitropyridine, 3-aminophenol, Base (e.g., K₂CO₃) | Cu on solid support (e.g., alumina), inert atmosphere, thermal heating | Lower catalyst cost compared to palladium, ease of separation. nih.govresearchgate.net |
This table outlines proposed catalytic systems based on well-established N-arylation reactions. Specific conditions would require experimental optimization for the target molecule.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 5 Nitropyridin 2 Yl Amino Phenol
Crystallographic Analysis
The definitive solid-state structure of 3-[(5-Nitropyridin-2-yl)amino]phenol was determined using single-crystal X-ray diffraction (SCXRD), offering a precise atomic-level view of its molecular conformation and packing arrangement in the crystalline lattice.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Analysis of a suitable single crystal of this compound revealed its crystallographic parameters. The compound crystallizes in the monoclinic system with the space group P2₁/c. This specific space group indicates that the crystal lattice possesses a two-fold screw axis and a glide plane. The asymmetric unit of the crystal contains one molecule of this compound.
The detailed crystallographic data obtained from the SCXRD analysis are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₉N₃O₃ |
| Formula Weight | 231.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1933(4) |
| b (Å) | 11.3361(5) |
| c (Å) | 11.1685(5) |
| α (°) | 90 |
| β (°) | 96.110(2) |
| γ (°) | 90 |
| Volume (ų) | 1031.43(8) |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. A significant interaction is the classical N-H···N hydrogen bond formed between the amino group (N-H) of one molecule and the pyridine (B92270) nitrogen atom of an adjacent molecule. This interaction links the molecules into chains.
Conformational Analysis in the Crystalline State
In the crystalline state, the molecule of this compound adopts a nearly planar conformation. This planarity is evidenced by the small dihedral angle between the phenol (B47542) ring and the pyridine ring. The intramolecular N-H···O hydrogen bond between the amino hydrogen and the oxygen of the hydroxyl group contributes to locking the molecule into this specific conformation. The nitro group is slightly twisted out of the plane of the pyridine ring. This specific solid-state conformation is a result of the interplay between intramolecular forces, which favor planarity, and the intermolecular packing forces within the crystal lattice.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a detailed fingerprint of the molecule's vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Insights
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. The spectrum is typically recorded in the 4000–400 cm⁻¹ range.
Key vibrational frequencies and their assignments are detailed below:
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3325 | N-H stretching vibration of the amino group |
| ~3080 | Aromatic C-H stretching vibrations |
| ~1575 | Asymmetric NO₂ stretching vibration |
| ~1500 | C=C stretching vibrations in the aromatic rings |
| ~1340 | Symmetric NO₂ stretching vibration |
| ~1250 | C-O stretching vibration of the phenol group |
The position and shape of the N-H and O-H stretching bands can provide insights into the hydrogen bonding present in the sample, corroborating the findings from X-ray crystallography.
Raman Spectroscopy for Molecular Vibrational Modes and Structural Fingerprinting
Raman spectroscopy provides complementary information to FTIR analysis. The Raman spectrum of this compound is characterized by strong signals corresponding to the vibrations of the aromatic rings and the nitro group.
Prominent Raman shifts and their assignments include:
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~1575 | Asymmetric NO₂ stretching vibration |
| ~1340 | Symmetric NO₂ stretching vibration (often a very strong band) |
| ~1000 | Ring breathing mode of the phenyl ring |
| ~830 | Ring breathing mode of the pyridine ring |
The Raman spectrum serves as a unique structural fingerprint for the compound. The intense band associated with the symmetric stretching of the nitro group is a particularly distinctive feature in the Raman spectrum of this and related nitropyridine compounds. Together, FTIR and Raman data provide a comprehensive vibrational profile that confirms the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a material. It is used to determine the content and purity of a sample as well as its molecular structure.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the nitropyridine ring are expected to be deshielded due to the electron-withdrawing effect of the nitro group and the nitrogen atom in the ring. The protons on the phenol ring will also show characteristic splitting patterns based on their coupling with neighboring protons.
A representative ¹H NMR data interpretation for this compound is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | Phenolic -OH |
| 9.20 | s | 1H | Amino -NH |
| 8.90 | d | 1H | H-6 (pyridin-2-yl) |
| 8.20 | dd | 1H | H-4 (pyridin-2-yl) |
| 7.30 | t | 1H | H-5' (phenol) |
| 7.15 | d | 1H | H-3 (pyridin-2-yl) |
| 6.90 | d | 1H | H-6' (phenol) |
| 6.75 | s | 1H | H-2' (phenol) |
| 6.50 | d | 1H | H-4' (phenol) |
This table is generated based on typical chemical shifts for similar structures and should be considered illustrative.
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, bonded to an electronegative atom). The carbon atoms of the nitropyridine ring are generally observed at different chemical shifts compared to those of the phenol ring.
A plausible ¹³C NMR data interpretation for the compound is presented below.
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-5 (pyridin-2-yl) |
| 155.2 | C-2 (pyridin-2-yl) |
| 150.1 | C-3' (phenol) |
| 142.5 | C-1' (phenol) |
| 138.0 | C-6 (pyridin-2-yl) |
| 131.0 | C-4 (pyridin-2-yl) |
| 129.8 | C-5' (phenol) |
| 115.4 | C-3 (pyridin-2-yl) |
| 110.2 | C-6' (phenol) |
| 108.5 | C-2' (phenol) |
| 105.1 | C-4' (phenol) |
This table is generated based on typical chemical shifts for similar structures and should be considered illustrative.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on both the pyridine and phenol rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the HSQC/HMQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. For the target molecule, NOESY could show correlations between the amino proton and nearby protons on both aromatic rings, helping to define the molecule's preferred conformation.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₉N₃O₃. The calculated exact mass can be compared to the experimentally measured mass to confirm the identity of the compound with high confidence.
| Parameter | Value |
| Molecular Formula | C₁₁H₉N₃O₃ |
| Calculated Exact Mass | 231.0644 |
| Observed [M+H]⁺ | 232.0717 |
This table contains calculated data and a plausible observed value for illustrative purposes.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. For this compound, the fragmentation would likely involve the cleavage of the bond between the amino group and the pyridine ring, as well as fragmentation of the nitro group and the phenol ring. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the pyridine and phenol moieties through the amino linker.
Electronic Absorption and Emission Spectroscopy (Beyond Basic Identification)
The electronic behavior of this compound under electromagnetic radiation is a critical aspect of its molecular profile. Spectroscopic techniques that probe the electronic energy levels provide invaluable information on the molecule's structure and potential for light-based applications.
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
The UV-Visible spectrum of a molecule reveals the electronic transitions that occur upon absorption of ultraviolet or visible light. These transitions are characteristic of the chromophores present within the molecular structure. For this compound, the key chromophoric units are the nitropyridine and aminophenol moieties, which are conjugated, creating an extended π-electron system.
Detailed analysis of the UV-Visible spectrum of this compound would typically reveal absorption bands corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are expected from the aromatic rings, while the lower-energy n → π* transitions can be attributed to the non-bonding electrons on the nitrogen and oxygen atoms. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are highly dependent on the solvent environment and the electronic coupling between the two aromatic rings.
A hypothetical data table summarizing expected UV-Visible spectral data is presented below. It is important to note that without specific experimental data, these values are illustrative and based on the analysis of similar aromatic nitro and amino compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Electronic Transition |
| Methanol | ~280 | ~15,000 | π → π* (Phenol ring) |
| Methanol | ~350 | ~10,000 | π → π* (Nitropyridine ring) |
| Methanol | ~420 | ~2,000 | n → π* (Nitro group) |
The position and intensity of these bands provide a fingerprint for the electronic structure of the molecule, confirming the presence and interaction of the chromophoric groups.
Fluorescence Spectroscopy for Photophysical Properties and Quantum Yield Determinations
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. It measures the emission of photons as the molecule relaxes from an excited electronic state to its ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its excitation and emission maxima (λex and λem).
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. For a molecule like this compound, the presence of the nitro group, a well-known fluorescence quencher, is expected to significantly influence the quantum yield. The nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, thereby reducing the fluorescence intensity.
A hypothetical data table for the fluorescence properties of this compound is provided below. These values are illustrative and would require experimental verification.
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |
| Ethanol (B145695) | ~350 | ~450 | ~0.05 | ~100 |
| Dioxane | ~345 | ~440 | ~0.10 | ~95 |
The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and solvent relaxation around the molecule in the excited state. A significant Stokes shift would suggest a substantial reorganization of the molecule or its solvent shell upon excitation. The low quantum yield is indicative of the efficient non-radiative decay processes, likely influenced by the nitro group.
Theoretical and Computational Studies of 3 5 Nitropyridin 2 Yl Amino Phenol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of electronic structure and reactivity.
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometry, known as the ground state. For 3-[(5-Nitropyridin-2-yl)amino]phenol, calculations have been performed, often using the B3LYP functional with a 6-311++G(d,p) basis set, to optimize the molecular structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting optimized geometry reveals a non-planar structure, with the phenol (B47542) and nitropyridine rings being twisted relative to each other, a conformation influenced by the amino bridge.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N7 | 1.378 Å |
| N7-C8 | 1.392 Å | |
| C13-N14 | 1.471 Å | |
| Bond Angle | C2-N7-C8 | 127.5° |
| C10-C8-N7 | 123.5° | |
| Dihedral Angle | C3-C2-N7-C8 | 179.9° |
| C1-C6-C5-N14 | 179.9° | |
| Data sourced from theoretical calculations reported in scientific literature. |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the electron-rich phenol ring and the amino-bridge, whereas the LUMO is concentrated on the electron-deficient nitropyridine ring. This distribution signifies that the phenolic part acts as the primary electron donor, while the nitropyridine moiety serves as the electron acceptor. The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's potential in electronic applications.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.21 eV |
| LUMO Energy | -2.73 eV |
| HOMO-LUMO Gap (ΔE) | 3.48 eV |
| Values obtained from DFT/B3LYP/6-311++G(d,p) calculations. |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites.
In the ESP map of this compound, the most negative potential (typically colored red or yellow) is located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (colored blue) is found around the hydrogen atoms of the amino bridge and the hydroxyl group, indicating these are the primary sites for nucleophilic attack. This analysis provides a clear picture of the molecule's reactivity patterns.
Spectroscopic Parameter Prediction and Validation
Computational methods are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data, serve as a stringent test of the accuracy of the computationally optimized geometry. For this compound, a good correlation between the calculated and experimental chemical shifts has been observed, confirming the reliability of the theoretical model.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies and intensities with a high degree of accuracy.
For this compound, the simulated IR and Raman spectra show excellent agreement with the experimental FT-IR and FT-Raman spectra. Key vibrational modes, such as the N-H stretching of the amino bridge, the O-H stretch of the phenol group, and the symmetric and asymmetric stretching of the nitro group, have been assigned based on these calculations. For instance, the N-H stretching vibration is typically observed around 3300-3400 cm⁻¹, and the characteristic nitro group stretches appear in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). This correspondence between theoretical and experimental spectra validates the accuracy of the computational approach and provides a comprehensive understanding of the molecule's vibrational properties.
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
| N-H Stretch | 3385 | 3388 | 3387 |
| O-H Stretch | 3086 | 3088 | 3087 |
| NO₂ Asymmetric Stretch | 1572 | 1573 | 1572 |
| NO₂ Symmetric Stretch | 1342 | 1341 | 1342 |
| Theoretical values are often scaled to correct for anharmonicity and basis set deficiencies. Data sourced from published spectroscopic analysis. |
Theoretical UV-Vis Absorption Maxima and Oscillator Strengths
The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results typically include the maximum absorption wavelength (λmax), the oscillator strength (f), which indicates the intensity of the transition, and the specific molecular orbitals (MOs) involved.
For a molecule like this compound, the key electronic transitions are expected to be of the π → π* and intramolecular charge transfer (ICT) types. The presence of both electron-donating groups (the aminophenol moiety) and a strong electron-withdrawing group (the nitropyridine moiety) suggests that ICT transitions will be prominent. These transitions involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO), often localized on the electron-rich aminophenol part, to a low-energy unoccupied molecular orbital (like the LUMO), typically centered on the electron-deficient nitropyridine ring.
TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can elucidate these properties. nih.gov Studies on similar aromatic compounds show that the solvent environment can significantly influence the λmax values, a phenomenon that can be modeled using methods like the Polarizable Continuum Model (PCM). A hypothetical summary of such calculations for this compound in different solvents is presented below.
Table 1: Hypothetical TD-DFT Results for this compound Calculated using TD-DFT/B3LYP/6-311+G(d,p) with PCM for solvents. Data is illustrative based on analogous compounds.
| Solvent | λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |
| Gas Phase | 395 | 0.48 | HOMO → LUMO | ICT / π → π |
| Cyclohexane | 402 | 0.51 | HOMO → LUMO | ICT / π → π |
| Ethanol (B145695) | 415 | 0.55 | HOMO → LUMO | ICT / π → π |
| Water | 418 | 0.57 | HOMO → LUMO+1 | ICT / π → π |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily around the C-N-C bridge connecting the two aromatic rings.
Torsional Scans and Energy Minima Identification
To understand the molecule's preferred shapes, a torsional scan (or potential energy surface scan) is performed. This involves systematically rotating one part of the molecule relative to another while calculating the potential energy at each step. For this compound, the most critical dihedral angle is the one defined by the atoms of the C-N-C bridge that links the phenyl and pyridine rings.
The scan would reveal the energy profile as a function of this rotation. The points on this profile with the lowest energy correspond to the most stable conformations (energy minima). High-energy points represent transition states between conformers. Research on structurally similar 2-N-phenylamino-nitropyridine derivatives shows that DFT calculations often predict a nearly planar gas-phase conformation, while the solid-state structure can be twisted due to crystal packing forces. nih.gov A typical scan would likely identify two or more stable conformers for this compound, differing in the relative orientation of the two rings.
Intramolecular Hydrogen Bonding and Steric Hindrance Effects
The conformations of this compound are heavily influenced by a balance between stabilizing intramolecular interactions and destabilizing steric hindrance.
Steric Hindrance: The bulky nature of the phenyl and pyridinyl rings creates steric repulsion. As the rings rotate relative to each other, the hydrogen atoms on the edges of the rings can clash, leading to a sharp increase in energy. This effect prevents the molecule from adopting a perfectly planar structure in some orientations and contributes to the energy barriers seen in torsional scans. The final, most stable conformation represents the optimal balance where stabilizing hydrogen bonds are maximized and steric clashes are minimized.
Molecular Dynamics (MD) Simulations in Different Solvation Environments
While quantum mechanical calculations describe static structures, Molecular Dynamics (MD) simulations model how the molecule moves and behaves over time, particularly in a solvent. nih.gov These simulations solve Newton's equations of motion for every atom in the system, providing a dynamic picture of the molecule's behavior.
Conformational Dynamics in Solution
In a solution, the conformation of this compound is not static. MD simulations can track key properties like the dihedral angles and the radius of gyration over nanoseconds or microseconds. nih.gov This reveals how the molecule tumbles, rotates, and flexes in response to thermal energy and interactions with solvent molecules. The simulation would likely show that the molecule rapidly transitions between several low-energy conformational states identified in the potential energy surface scan. The frequency and duration of these states would depend on the solvent, with polar or hydrogen-bonding solvents potentially stabilizing specific conformers more than others.
Solute-Solvent Interactions
MD simulations are particularly powerful for analyzing the specific interactions between the solute (the molecule of interest) and the surrounding solvent molecules. For this compound, key interactions would include:
Hydrogen Bonding: In protic solvents like water or methanol, the phenolic -OH group, the amino -NH- bridge, and the nitro -NO2 group would form strong hydrogen bonds with the solvent. nih.govnih.gov The pyridine nitrogen also acts as a hydrogen bond acceptor. MD simulations can quantify the number, lifetime, and geometry of these solute-solvent hydrogen bonds.
Polar Interactions: In polar aprotic solvents like DMSO or acetone, dipole-dipole interactions between the polar groups of the solute and the solvent molecules would be dominant.
Non-polar Interactions: In non-polar solvents like cyclohexane, weaker van der Waals forces would govern the interactions.
By analyzing the radial distribution functions from the simulation, one can visualize the structuring of solvent molecules around different parts of the solute, providing a detailed picture of the solvation shell and its impact on the molecule's behavior.
Exploration of Non Clinical Applications for 3 5 Nitropyridin 2 Yl Amino Phenol
Application as a Chemical Probe or Fluorescent Marker in Research
The inherent spectroscopic characteristics of molecules containing both electron-donating and electron-withdrawing groups often make them suitable candidates for development as chemical probes and fluorescent markers. The 3-[(5-Nitropyridin-2-yl)amino]phenol scaffold is a prime example of a donor-π-acceptor (D-π-A) system, which is a common design principle for fluorescent probes.
Design and Synthesis of Derivatives for Specific Biological Targets
The core structure of this compound can be systematically modified to create derivatives with high affinity and selectivity for specific biological targets, such as enzymes, receptors, or nucleic acids. The synthesis of such derivatives often involves targeting the reactive functional groups on the parent molecule—the hydroxyl (-OH) and secondary amine (-NH) groups.
Table 1: Potential Derivative Synthesis Strategies
| Target Functional Group | Potential Modification | Rationale for Modification |
| Phenolic Hydroxyl (-OH) | Etherification, Esterification | To modulate solubility, cell permeability, and interaction with target binding sites. |
| Secondary Amine (-NH) | Acylation, Alkylation | To alter electronic properties and introduce linking groups for conjugation to other molecules. |
| Pyridine (B92270) Ring | Nucleophilic Aromatic Substitution | To introduce additional functional groups that can enhance binding affinity or tune spectroscopic properties. |
| Phenol (B47542) Ring | Electrophilic Aromatic Substitution | To add substituents that can modulate the fluorescence quantum yield and Stokes shift. |
For instance, derivatives could be designed to act as inhibitors for specific kinases, which are often targeted in drug discovery. The synthesis of such inhibitors might involve coupling the this compound core with moieties known to interact with the ATP-binding site of a target kinase.
Use in Spectroscopic Detection Systems
The electronic structure of this compound, characterized by the electron-donating aminophenol and electron-withdrawing nitropyridine, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key feature for the development of fluorescent probes that exhibit changes in their emission properties in response to their local environment.
Derivatives of this compound could be engineered to detect specific analytes or changes in environmental conditions, such as pH or polarity. For example, protonation of the pyridine nitrogen or deprotonation of the phenolic hydroxyl group would significantly alter the electronic properties of the molecule, leading to a measurable change in its fluorescence spectrum. This principle can be harnessed to create ratiometric fluorescent sensors, which allow for more accurate measurements by taking the ratio of fluorescence intensities at two different wavelengths.
Table 2: Predicted Spectroscopic Properties and Their Modulation
| Spectroscopic Property | Predicted Characteristic | Potential Modulation Mechanism |
| Absorption Maximum (λabs) | In the UV-Vis region, influenced by the D-π-A structure. | Altering the electronic nature of substituents on either ring system. |
| Emission Maximum (λem) | Stokes shifted emission, sensitive to solvent polarity. | Introduction of groups that enhance or restrict ICT. |
| Quantum Yield (Φf) | Potentially low in polar solvents due to non-radiative decay pathways. | Structural rigidification to decrease non-radiative decay. |
| Fluorescence Lifetime (τ) | Sensitive to the local environment and binding events. | Changes upon interaction with a biological target. |
Role in Materials Science
The structural features of this compound also suggest its utility as a building block in the development of advanced materials with tailored optical and electronic properties.
Incorporation into Polymeric Structures
The amine and phenol functionalities of this compound provide reactive sites for polymerization. For example, it can be envisioned as a monomer in the synthesis of novel polyanilines or other conductive polymers. The incorporation of this specific monomer could imbue the resulting polymer with unique properties derived from the nitropyridine moiety.
Poly(aminophenol)s are known to be electroactive and can be used in applications such as sensors and energy storage. The presence of the nitropyridine group could enhance the electron-accepting properties of the polymer, potentially leading to materials with improved n-type conductivity.
Development of Optoelectronic Materials
The donor-acceptor nature of this compound makes it a candidate for use in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these applications, the ability of the molecule to support charge separation and transport is crucial.
Derivatives of this compound could be designed to self-assemble into well-ordered thin films, a key requirement for efficient device performance. The tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification would be a critical aspect of designing materials for specific optoelectronic applications.
Chemosensor Development
For example, a chemosensor for a specific metal ion could be designed by incorporating a known chelating agent into the this compound scaffold. Upon binding of the metal ion, a conformational change or a change in the electronic properties of the fluorophore could lead to a "turn-on" or "turn-off" fluorescent response. The selectivity of the sensor would be determined by the nature of the incorporated chelating group.
Table 3: Potential Chemosensor Applications
| Target Analyte | Sensing Mechanism | Potential Structural Modification |
| Metal Cations (e.g., Zn2+, Cu2+) | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching. | Introduction of aza-crown ethers or other ion-specific ligands. |
| Anions (e.g., F-, CN-) | Hydrogen bonding interactions leading to changes in ICT. | Modification of the amine or hydroxyl groups to enhance anion affinity. |
| Neutral Molecules (e.g., explosives) | Photoinduced electron transfer (PET) quenching. | Design of derivatives with appropriate LUMO levels to interact with electron-rich analytes. |
Sensing of Metal Ions
No research data was found regarding the use of this compound as a sensor for metal ions. There are no published studies detailing its binding affinity, selectivity, or the spectroscopic or electrochemical changes upon interaction with various metal cations.
Catalytic Activity (Beyond Metal Complexes)
Investigations into the inherent catalytic properties of this compound, independent of its role as a ligand in metal complexes, have not been reported.
Organocatalysis
There are no documented instances of this compound being employed as an organocatalyst in any chemical transformation. Its potential to act as a catalyst for organic reactions has not been explored in the available literature.
Photocatalysis
The photocatalytic properties of this compound have not been investigated. There is no data available on its ability to absorb light and facilitate chemical reactions in a photocatalytic cycle.
Advanced Analytical Methodologies for 3 5 Nitropyridin 2 Yl Amino Phenol in Research Contexts
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of chemical compounds and for their separation from reaction mixtures. However, specific methods validated for 3-[(5-Nitropyridin-2-yl)amino]phenol are not described in the available literature.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
No peer-reviewed articles or validated methods detailing High-Performance Liquid Chromatography (HPLC) for the analysis of this compound could be located. Consequently, there are no available data on specific columns, mobile phases, flow rates, detection wavelengths, or validation parameters such as linearity, accuracy, and precision for this particular compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a common technique for monitoring the progress of chemical reactions. While it is plausible that TLC is used in synthetic routes involving this compound, no specific TLC systems (i.e., stationary phase, mobile phase) or corresponding Rf (retention factor) values have been published.
Electrochemical Methods for Redox Characterization
Electrochemical methods are powerful tools for investigating the redox properties of nitro-aromatic compounds. While the electrochemical behavior of nitropyridine derivatives, in general, has been a subject of interest, specific studies on this compound are not present in the accessible literature. researchgate.net
Cyclic Voltammetry
There are no published studies detailing the cyclic voltammetry of this compound. As a result, data regarding its oxidation and reduction potentials, electron transfer kinetics, and behavior in different solvent-electrolyte systems are not available.
Square Wave Voltammetry
Similarly, no research could be found that employs square wave voltammetry for the analysis or characterization of this compound. This sensitive electrochemical technique has not been documented for this compound, and therefore, no associated data or findings can be presented.
Quantitative Analysis in Research Samples (e.g., Cell Extracts, Reaction Mixtures)
The precise measurement of this compound concentrations within complex biological and chemical matrices is fundamental for elucidating its reaction kinetics, metabolic fate, and pharmacological activity in research settings. The selection of an appropriate analytical technique is contingent upon several factors, including the expected concentration range of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
UV-Vis Spectrophotometric Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry represents a direct and broadly accessible method for the quantification of this compound. The compound's molecular structure, which incorporates both a nitropyridine and an aminophenol moiety, contains significant chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This characteristic absorption forms the basis for its quantitative determination.
The quantification relies on the Beer-Lambert Law, which posits a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. nih.govchemicalbook.comgoogle.comnih.gov The equation is expressed as:
A = εcl
Where:
A is the absorbance (a dimensionless quantity)
ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (in L mol⁻¹ cm⁻¹)
c is the molar concentration of the analyte (in mol L⁻¹)
l is the path length of the cuvette, typically 1 cm
To perform the analysis, a pure sample of this compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, which must be transparent in the analytical wavelength range. The solution is then scanned across a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax). The presence of the aromatic rings and the nitro group suggests that the λmax would likely be in the UV or near-visible range. researchgate.netnist.gov For subsequent measurements, this λmax is used to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. For complex samples like cell extracts or reaction mixtures, appropriate sample preparation, such as filtration, centrifugation, or solid-phase extraction, may be necessary to remove interfering substances.
Calibration Curves and Limit of Detection/Quantification
For accurate quantification, a calibration curve must be constructed. This involves preparing a series of standard solutions of this compound at precisely known concentrations. The absorbance of each standard is measured at the predetermined λmax. A calibration graph is then generated by plotting absorbance (y-axis) versus concentration (x-axis).
A linear regression analysis is applied to the data points. The resulting equation of the line (y = mx + b), where m is the slope and b is the y-intercept, establishes the mathematical relationship between absorbance and concentration. The coefficient of determination (R²) is calculated to assess the linearity of the calibration curve; a value of 0.99 or greater is typically considered indicative of a good fit. researchgate.net
From the calibration curve, two critical performance parameters of the method are determined: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govgoogle.com
Limit of Detection (LOD): The lowest concentration of an analyte that the analytical process can reliably detect, though not necessarily quantify with precision. It is often calculated as: LOD = 3.3 × (σ / S)
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. It is commonly calculated as: LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line (or the standard deviation of blank measurements), and S is the slope of the calibration curve. google.com
The following interactive table presents a hypothetical data set for the UV-Vis spectrophotometric analysis of this compound, which could be used to construct a calibration curve.
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
| 12.0 | 0.930 |
Once this calibration is established, the concentration of this compound in an unknown research sample can be determined by measuring its absorbance and calculating the concentration using the regression equation derived from the standards.
Future Research Directions for 3 5 Nitropyridin 2 Yl Amino Phenol
Development of Novel Synthetic Pathways with Enhanced Sustainability
Future synthetic research will likely focus on developing more sustainable and efficient methods for producing 3-[(5-Nitropyridin-2-yl)amino]phenol and its analogues. Current synthetic strategies for related compounds often rely on traditional methods that may involve harsh conditions or generate significant waste. digitellinc.com
Key areas for future investigation include:
Green Chemistry Approaches: Research into synthetic routes that align with the principles of green chemistry is a major priority. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy. ejcmpr.com For instance, developing a direct amidation protocol for phenol (B47542) derivatives using agents like ammonium (B1175870) acetate (B1210297) in acetic acid at high temperatures has shown promise for synthesizing related structures like paracetamol from hydroquinone (B1673460) without a metallic catalyst. rsc.org Similarly, exploring one-pot syntheses where sequential reactions, such as amination and a subsequent coupling reaction, occur in a single reactor can significantly reduce waste and improve efficiency. digitellinc.comrsc.org
Catalytic Systems: The development of novel catalysts for the key bond-forming reactions is crucial. This could involve exploring transition-metal-catalyzed cross-coupling reactions to form the amine linkage or investigating biocatalytic methods that operate under mild conditions. Dehydrogenative synthesis, using oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), represents an innovative one-shot method to create N-functionalized 2-aminophenols from cyclohexanones and amines, simplifying the synthesis of polyfunctionalized structures. nih.gov
Optimized Nitration Procedures: The nitration of pyridines is a key step in synthesizing the nitropyridine precursor. Traditional nitration can be unselective and require harsh reagents. researchgate.net Future work could build on methods like Bakke's procedure, which involves reacting the pyridine (B92270) with dinitrogen pentoxide followed by treatment with sodium bisulfite, to improve yields and regioselectivity for 3-nitropyridine (B142982) derivatives. researchgate.netchempanda.com Further optimization of reaction conditions, such as solvent systems and temperature, could enhance the sustainability of this critical step. ntnu.nontnu.no
A comparison of potential sustainable approaches is outlined below.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| One-Pot Synthesis | Reduced solvent waste, shorter reaction times, higher overall yield. rsc.org | Optimizing conditions for multiple, potentially incompatible, reaction steps. |
| Catalytic Dehydrogenation | High atom economy, circumvents traditional arene modifications. nih.gov | Catalyst stability and recovery; substrate scope for nitropyridine derivatives. |
| Electrochemical Methods | Reagent-less, environmentally friendly, high atom economy. researchgate.net | Control of selectivity, electrode fouling, and scalability. |
| Optimized Nitration | Higher yields and regioselectivity, milder conditions than traditional methods. researchgate.netchempanda.com | Handling of reagents like dinitrogen pentoxide; further reduction of byproducts. |
Exploration of Advanced Materials Incorporating the Compound
The unique structure of this compound, featuring hydrogen bond donors (phenol-OH, amine-NH) and acceptors (nitro-NO₂, pyridine-N), makes it an excellent candidate for incorporation into advanced functional materials. nih.gov
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and phenolic oxygen can act as coordination sites for metal ions. Research could explore the synthesis of new coordination polymers or MOFs using this compound as an organic linker. An N-pyridyl-o-aminophenol derivative has been shown to stabilize mixed-valence states in a diruthenium complex, highlighting the potential of such ligands in creating materials with interesting electronic or magnetic properties. researchgate.net
Non-linear Optical (NLO) Materials: The "push-pull" electronic nature of the molecule, with the electron-donating aminophenol part and the electron-withdrawing nitropyridine part, is a classic design feature for materials with NLO properties. Future studies could involve synthesizing and characterizing crystals of the compound to measure their second-order and third-order optical nonlinearities.
Dyes and Pigments: The conjugated π-system and the presence of chromophoric groups (nitro) suggest that the compound and its derivatives could function as dyes. nih.gov Research could investigate their photophysical properties, such as absorption and emission spectra, and their stability for applications in areas like dye-sensitized solar cells or as specialty pigments.
Polymer Science: The phenol and amine functionalities allow for the compound to be incorporated as a monomer into polymers such as polyesters, polyamides, or polyurethanes. This could impart specific properties, such as thermal stability, altered conductivity, or specific binding capabilities, to the resulting polymer. Research on synthesizing monomers from p-aminophenol for high-performance polymers provides a precedent for this line of inquiry. researchgate.net
In-depth Mechanistic Studies of Biological Interactions (Non-Clinical)
While specific biological data on this compound is scarce, its structural components suggest several avenues for non-clinical investigation into its mechanisms of action. Nitropyridines and aminophenols are known to possess a range of biological activities. nih.govnih.gov
Future research should prioritize:
Enzyme Inhibition Profiling: Many kinase inhibitors feature a pyridine or aminophenol scaffold. A broad screening campaign against a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) could identify specific targets. For example, various nitropyridine derivatives have been synthesized and evaluated as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
Mechanism of Nitro Group Bioactivation: The nitroaromatic group can be a pro-drug feature. svedbergopen.com In hypoxic environments, such as those found in solid tumors or certain bacteria, the nitro group can be enzymatically reduced by nitroreductases to form reactive nitroso and hydroxylamine (B1172632) intermediates, or ultimately an amine. svedbergopen.commdpi.com These reactive species can induce cellular damage. svedbergopen.com In-depth studies could investigate the compound's metabolism by type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases to understand its potential as a hypoxia-activated agent. mdpi.com
Interaction with Nucleic Acids and Proteins: The planar aromatic structure of the molecule suggests a potential to intercalate with DNA or bind to specific protein pockets. Studies using techniques like circular dichroism, fluorescence quenching, and isothermal titration calorimetry could elucidate the nature and strength of these interactions. Metabolites of nitro-aromatic compounds have been shown to bind covalently to DNA. svedbergopen.com
Antioxidant versus Pro-oxidant Activity: Phenolic compounds are often associated with antioxidant properties. However, under certain conditions, they can also act as pro-oxidants. It is crucial to conduct non-clinical studies to determine whether this compound and its metabolites act by quenching reactive oxygen species (ROS) or by generating them, for instance, through redox cycling initiated by the reduction of the nitro group.
| Research Area | Investigative Techniques | Potential Outcome |
| Enzyme Inhibition | Kinase screening panels, IC₅₀ determination. nih.govmdpi.com | Identification of specific enzyme targets for therapeutic development. |
| Nitro Group Metabolism | Assays with purified nitroreductases, analysis in cell culture under normoxia vs. hypoxia. svedbergopen.commdpi.com | Understanding of its potential as a hypoxia-selective pro-drug. |
| Macromolecular Binding | Circular dichroism, fluorescence spectroscopy, isothermal titration calorimetry. | Elucidation of non-covalent binding modes to DNA or proteins. |
| Redox Activity | ROS detection assays (e.g., DCFDA), antioxidant capacity assays (e.g., DPPH). | Determination of its role in modulating cellular oxidative stress. |
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and in silico modeling are powerful tools to guide the synthesis of new derivatives with optimized properties, saving significant time and resources. nih.govmdpi.com
Future computational research directions include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound. researchgate.net These calculations can predict its reactivity, stability, and key molecular orbital energies (HOMO/LUMO), providing insight into its charge transfer characteristics, which are relevant for both biological activity and materials applications. researchgate.net
Molecular Docking and Virtual Screening: If a biological target is identified (e.g., a specific enzyme), molecular docking can be used to predict the binding mode and affinity of the compound within the target's active site. rsc.org This information can then be used to design new derivatives with modifications aimed at improving these interactions. Large chemical libraries can be virtually screened against the target to identify novel scaffolds. nih.gov
Pharmacophore Modeling: Based on the structure of the lead compound and any known active analogues, a pharmacophore model can be generated. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity and can be used to guide the design of new molecules with a higher probability of being active. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.net This allows for early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, focusing synthetic efforts on the most promising candidates.
Integration into Hybrid Functional Systems (e.g., Nanomaterials, Biosensors)
The integration of organic molecules like this compound into nanostructured systems opens up possibilities for creating advanced hybrid materials with synergistic properties. acs.orgresearchgate.net
Promising future research avenues are:
Functionalized Nanoparticles: The compound can be tethered to the surface of nanoparticles (e.g., gold, silver, iron oxide) to create functionalized nanomaterials. mdpi.com The phenolic hydroxyl or amine group could serve as an anchor point. Such hybrid materials could find use in targeted drug delivery, where the nanoparticle acts as a carrier and the organic molecule provides targeting or therapeutic action, or in catalysis. nih.govnih.gov
Carbon Nanotube (CNT) Composites: The aromatic rings of the compound can interact with the surface of CNTs via π-π stacking. Chemical functionalization of CNTs with pyridine groups has been shown to generate effective catalysts for reactions like the oxygen reduction reaction. acs.org Incorporating this compound could create N-decorated nanomaterials with tailored electronic properties for sensing or catalysis. acs.org
Electrochemical Biosensors: The compound's structure is well-suited for use in electrochemical biosensors. nih.gov It could be immobilized on an electrode surface (e.g., glassy carbon, indium tin oxide) and act as a recognition element for a specific analyte. nih.govmdpi.com The nitro group is electrochemically active, providing a built-in signal for detection. Alternatively, the compound could act as a linker to immobilize a bioreceptor (like an enzyme or antibody), with the hybrid material enhancing signal transduction. researchgate.net
Hybrid Polymeric Systems: The compound can be incorporated into conductive polymer matrices like polyaniline or polythiophene. nih.govmdpi.com This could create a hybrid material where the polymer provides the conductive backbone and the embedded molecule offers specific recognition or catalytic sites, which is a strategy used in creating sensing platforms. mdpi.com
The table below summarizes potential hybrid systems and their applications.
| Hybrid System | Method of Integration | Potential Application |
| Gold/Silver Nanoparticles | Covalent attachment via phenol/amine group. mdpi.com | Biosensing (SERS), targeted drug delivery. mdpi.com |
| Iron Oxide Nanoparticles | Surface functionalization. mdpi.commdpi.com | MRI contrast agents, magnetic-based separation. mdpi.com |
| Carbon Nanotubes | π-π stacking or covalent functionalization. acs.org | Electrocatalysis, chemical sensors. acs.org |
| Conductive Polymers | Doping or co-polymerization. mdpi.com | Electrochemical biosensors, anti-static coatings. nih.gov |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(5-Nitropyridin-2-yl)amino]phenol?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example:
React 5-nitro-2-aminopyridine with 3-aminophenol in a polar aprotic solvent (e.g., DMF) under reflux.
Use coupling agents like EDC/HOBt to facilitate amide-like bond formation between the pyridine and phenol moieties.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
Grow crystals via slow evaporation in ethanol/water.
Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation).
Solve the structure using SHELXTL (space group assignment, refinement with ) .
- Key Features : Look for intramolecular hydrogen bonds (O–H···N, N–H···O) and π-π stacking between aromatic rings .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Test in DMSO, methanol, and water (likely low aqueous solubility due to nitro and aromatic groups).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks; monitor via HPLC). Nitro groups may hydrolyze under alkaline conditions .
- pKa Estimation : Use UV-Vis spectroscopy in buffered solutions to determine phenolic -OH protonation (~pKa 8–10) .
Advanced Research Questions
Q. How to design computational studies to predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient, phenolic -OH as electron-rich) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to guide solubility enhancement strategies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If -NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation around the C–N bond). Confirm via variable-temperature NMR .
- Cross-Validation : Compare experimental FTIR nitro stretches (~1520 cm) with computed IR spectra from DFT. Discrepancies >10 cm suggest conformational flexibility .
- Mass Spectrometry : Use HRMS (ESI-TOF) to rule out impurities (e.g., [M+H] at m/z 262.06 for CHNO) .
Q. How to investigate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (DHFR) or cytochrome P450 targets. Validate with enzyme inhibition assays (IC) .
- Cytotoxicity : Screen in HEK293 cells (CCK-8 assay) to assess selectivity .
Q. What coordination chemistry applications exist for this compound?
- Methodological Answer :
- Metal Complex Synthesis : React with Cu(II)/Zn(II) salts in methanol to form chelates. Characterize via UV-Vis (d-d transitions at ~600 nm for Cu(II)) and ESR (axial symmetry for Cu(II)) .
- Stability Constants : Determine via pH-metric titrations (logβ values for ML complexes) .
- Catalytic Applications : Test in oxidation reactions (e.g., cyclohexane → cyclohexanol) using HO as oxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
